molecular formula C15H12N2 B14681491 9-Diazo-2-ethyl-9H-fluorene CAS No. 38293-94-6

9-Diazo-2-ethyl-9H-fluorene

Cat. No.: B14681491
CAS No.: 38293-94-6
M. Wt: 220.27 g/mol
InChI Key: HRZAWHMUJWTDII-UHFFFAOYSA-N
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Description

9-Diazo-2-ethyl-9H-fluorene is an organic compound that belongs to the class of diazo compounds These compounds are characterized by the presence of a diazo group (-N=N-) attached to a carbon atom The structure of this compound consists of a fluorene backbone with an ethyl group at the 2-position and a diazo group at the 9-position

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing 9-Diazo-2-ethyl-9H-fluorene involves the diazotization of 2-ethyl-9H-fluorene. This process typically includes the following steps:

    Formation of the Diazonium Salt: The starting material, 2-ethyl-9H-fluorene, is treated with nitrous acid (generated in situ from sodium nitrite and a mineral acid like hydrochloric acid) to form the corresponding diazonium salt.

    Conversion to Diazo Compound: The diazonium salt is then treated with a base, such as sodium hydroxide, to yield this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of diazo compound synthesis can be applied. Industrial production would likely involve large-scale diazotization reactions under controlled conditions to ensure safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

9-Diazo-2-ethyl-9H-fluorene undergoes various types of chemical reactions, including:

    1,3-Dipolar Cycloaddition: This reaction involves the addition of the diazo compound to a dipolarophile, such as an alkene or alkyne, to form a five-membered ring.

    Substitution Reactions: The diazo group can be substituted by other nucleophiles, leading to the formation of different functionalized fluorenes.

Common Reagents and Conditions

    1,3-Dipolar Cycloaddition: Typically carried out in the presence of a solvent like dichloromethane at room temperature or slightly elevated temperatures.

    Substitution Reactions: Often performed using nucleophiles such as amines or alcohols under basic conditions.

Major Products Formed

    Spiropyrazole Derivatives: Formed from 1,3-dipolar cycloaddition reactions.

    Functionalized Fluorenes: Resulting from substitution reactions.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 9-Diazo-2-ethyl-9H-fluorene primarily involves the reactivity of the diazo group. The diazo group can participate in various reactions, such as cycloadditions and substitutions, by acting as a source of nitrogen or as a reactive intermediate. The molecular targets and pathways involved depend on the specific reaction and the nature of the reactants.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-Diazo-2-ethyl-9H-fluorene is unique due to the presence of both the diazo group and the ethyl group on the fluorene backbone

Properties

CAS No.

38293-94-6

Molecular Formula

C15H12N2

Molecular Weight

220.27 g/mol

IUPAC Name

9-diazo-2-ethylfluorene

InChI

InChI=1S/C15H12N2/c1-2-10-7-8-12-11-5-3-4-6-13(11)15(17-16)14(12)9-10/h3-9H,2H2,1H3

InChI Key

HRZAWHMUJWTDII-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)C3=CC=CC=C3C2=[N+]=[N-]

Origin of Product

United States

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